Sesamolinol
Sesamolinol
Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Sesamolinol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sesamolinol is primarily located in the cytoplasm. Outside of the human body, sesamolinol can be found in cereals and cereal products and sesame. This makes sesamolinol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
100016-94-2
VCID:
VC20810089
InChI:
InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
SMILES:
COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Molecular Formula:
C20H20O7
Molecular Weight:
372.4 g/mol
Sesamolinol
CAS No.: 100016-94-2
Cat. No.: VC20810089
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Sesamolinol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sesamolinol is primarily located in the cytoplasm. Outside of the human body, sesamolinol can be found in cereals and cereal products and sesame. This makes sesamolinol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 100016-94-2 |
| Molecular Formula | C20H20O7 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 4-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-2-methoxyphenol |
| Standard InChI | InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 |
| Standard InChI Key | OJVGWDJIYBTWDS-AFHBHXEDSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)O[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O |
| SMILES | COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
| Canonical SMILES | COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
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